N-Carbobenzyloxy-4-keto-L-proline

Catalog No.
S729221
CAS No.
64187-47-9
M.F
C13H13NO5
M. Wt
263.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Carbobenzyloxy-4-keto-L-proline

CAS Number

64187-47-9

Product Name

N-Carbobenzyloxy-4-keto-L-proline

IUPAC Name

(2S)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

InChI

InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m0/s1

InChI Key

RPLLCMZOIFOBIF-NSHDSACASA-N

SMILES

C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O

Isomeric SMILES

C1[C@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O

Peptide Synthesis

N-Cbz-4-keto-L-proline is a protected amino acid, meaning a chemical group (carbobenzyloxy or Cbz) is attached to the amino group (N-terminus) of the proline molecule. This protecting group ensures the selective reaction of the carboxylic acid group (C-terminus) during peptide bond formation.

Due to its L-configuration, N-Cbz-4-keto-L-proline allows for the incorporation of L-proline, a naturally occurring amino acid, into peptides with defined stereochemistry. This stereochemical control is crucial for the biological activity of many peptides PubChem, N-Carbobenzyloxy-4-keto-L-proline: .

N-Carbobenzyloxy-4-keto-L-proline is a synthetic derivative of proline, characterized by the presence of a carbobenzyloxy group at the nitrogen atom and a keto group at the fourth carbon. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that facilitate various chemical transformations.

  • Wear gloves, eye protection, and appropriate clothing when handling the compound.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to local regulations.
, including:

  • Reductive Amination: This involves the reaction of the keto group with amines, forming amine derivatives. The process typically requires a hydrogenation catalyst and can be performed in an inert solvent to minimize side reactions .
  • Nucleophilic Substitution: The carbobenzyloxy group can be substituted under basic conditions, allowing for the introduction of various nucleophiles .
  • Formation of Cyclic Structures: The compound can undergo cyclization reactions, leading to the formation of pyrrolidine derivatives, which are valuable in drug design .

N-Carbobenzyloxy-4-keto-L-proline exhibits biological activity that makes it a candidate for pharmaceutical applications. It has been studied for its potential role as an enzyme inhibitor and in modulating metabolic pathways. Its structural similarity to natural amino acids allows it to interact with biological systems effectively, potentially influencing protein synthesis and cellular signaling pathways.

The synthesis of N-Carbobenzyloxy-4-keto-L-proline typically involves several steps:

  • Protection of Proline: The amino group of L-proline is protected using carbobenzyloxy chloride, which forms the N-carbobenzyloxy derivative.
  • Keto Group Introduction: The keto functionality is introduced through oxidation or by using α-keto acid derivatives in a condensation reaction.
  • Purification: The final product is purified using chromatography techniques to obtain high purity suitable for further applications.

Alternative methods may include microwave-assisted synthesis or one-pot reactions that streamline the process and improve yields .

N-Carbobenzyloxy-4-keto-L-proline has several applications:

  • Drug Development: Its unique structure allows it to serve as a scaffold for designing new pharmaceuticals, particularly those targeting metabolic disorders.
  • Catalysis: Due to its ability to form stable intermediates, it can be used as a catalyst in asymmetric synthesis reactions, enhancing the efficiency and selectivity of chemical transformations .
  • Biochemical Research: It serves as a tool compound in studying enzyme mechanisms and metabolic pathways involving proline derivatives.

Interaction studies reveal that N-Carbobenzyloxy-4-keto-L-proline can form complexes with various proteins and enzymes. These interactions are critical for understanding its mechanism of action in biological systems. Studies utilizing techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have shown that this compound can effectively bind to target proteins, influencing their activity and stability.

Several compounds share structural similarities with N-Carbobenzyloxy-4-keto-L-proline. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-Carbobenzyloxy-L-prolineCarbobenzyloxy group at nitrogenLacks keto functionality; primarily used for protection
4-HydroxyprolineHydroxyl group at fourth carbonMore polar; used extensively in collagen synthesis
3,4-Dehydro-L-prolineDouble bond between carbons 3 and 4Provides rigidity; often used in peptide synthesis
N-Boc-4-keto-L-prolineBoc protection instead of carbobenzyloxyDifferent protective group; affects reactivity
L-ProlineNatural amino acidFundamental building block; lacks additional functional groups

N-Carbobenzyloxy-4-keto-L-proline's unique combination of a keto group and a carbobenzyloxy protecting group distinguishes it from these similar compounds, making it particularly useful in synthetic organic chemistry and drug design. Its ability to undergo diverse chemical transformations while maintaining stability under various conditions enhances its appeal in research and industrial applications.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-Carbobenzoxy-4-oxo-L-proline

Dates

Modify: 2023-08-15

Explore Compound Types